Phosphinecarboxylic acid, (2,6-dimethylphenoxy)ethoxy-, methyl ester, oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinecarboxylic acid, (2,6-dimethylphenoxy)ethoxy-, methyl ester, oxide is a chemical compound with the molecular formula C12H17O5P. It is known for its unique structure, which includes a phosphinecarboxylic acid group, a (2,6-dimethylphenoxy)ethoxy group, and a methyl ester oxide group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinecarboxylic acid, (2,6-dimethylphenoxy)ethoxy-, methyl ester, oxide typically involves the reaction of phosphinecarboxylic acid with (2,6-dimethylphenoxy)ethanol in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques to achieve the required quality standards. The process is optimized to maximize yield and minimize waste, ensuring cost-effectiveness and environmental sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinecarboxylic acid, (2,6-dimethylphenoxy)ethoxy-, methyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Phosphinecarboxylic acid, (2,6-dimethylphenoxy)ethoxy-, methyl ester, oxide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phosphinecarboxylic acid, (2,6-dimethylphenoxy)ethoxy-, methyl ester, oxide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Phosphinecarboxylic acid, (2,6-dimethylphenoxy)ethoxy-, methyl ester, oxide can be compared with other similar compounds, such as:
Phosphinecarboxylic acid derivatives: These compounds share the phosphinecarboxylic acid group but differ in their substituents.
Phenoxyethoxy compounds: These compounds have the phenoxyethoxy group but may have different functional groups attached.
Methyl ester oxides: These compounds contain the methyl ester oxide group but vary in their overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinctive chemical and biological properties .
Eigenschaften
CAS-Nummer |
72304-87-1 |
---|---|
Molekularformel |
C12H17O5P |
Molekulargewicht |
272.23 g/mol |
IUPAC-Name |
methyl [(2,6-dimethylphenoxy)-ethoxyphosphoryl]formate |
InChI |
InChI=1S/C12H17O5P/c1-5-16-18(14,12(13)15-4)17-11-9(2)7-6-8-10(11)3/h6-8H,5H2,1-4H3 |
InChI-Schlüssel |
XFULWVNGDGCFGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=O)OC)OC1=C(C=CC=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.